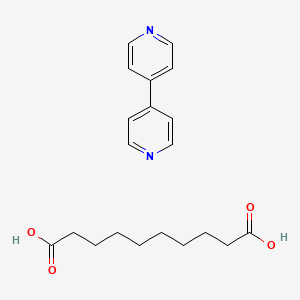
Decanedioic acid;4-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid;4-pyridin-4-ylpyridine can be achieved through a multi-step process involving the reaction of decanedioic acid with 4-pyridin-4-ylpyridine. One common method involves the esterification of decanedioic acid with 4-pyridin-4-ylpyridine in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Decanedioic acid;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Decanedioic acid;4-pyridin-4-ylpyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex molecules and polymers.
Biology: It can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of decanedioic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanedioic acid: A dicarboxylic acid used in the production of polymers and plasticizers.
4-pyridin-4-ylpyridine: A heterocyclic compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Decanedioic acid;4-pyridin-4-ylpyridine is unique due to its combination of structural features from both decanedioic acid and 4-pyridin-4-ylpyridine.
Propriétés
Numéro CAS |
549507-56-4 |
|---|---|
Formule moléculaire |
C20H26N2O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
decanedioic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C10H18O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H;1-8H2,(H,11,12)(H,13,14) |
Clé InChI |
BNDXXYBIKZTFTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC=NC=C2.C(CCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


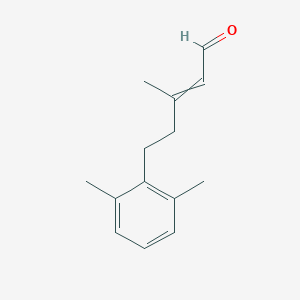
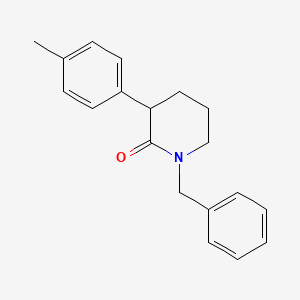


![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)

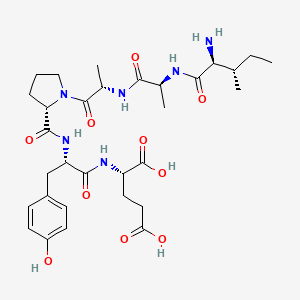
![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
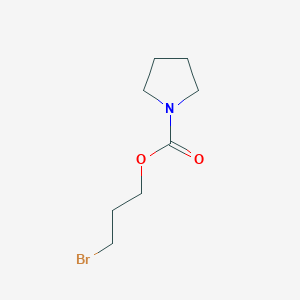
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
